![molecular formula C19H15BrClFN2O4 B038343 Ethyl {3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetate CAS No. 112733-28-5](/img/structure/B38343.png)
Ethyl {3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetate
Übersicht
Beschreibung
Ethyl {3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetate, commonly known as EF5, is a chemical compound that is widely used in scientific research as a hypoxia marker. It is a potent nitroimidazole-based hypoxia marker that selectively accumulates in hypoxic cells and tissues. EF5 has been extensively studied for its potential use in cancer diagnostics and therapy, as well as in the development of new drugs and treatments.
Wirkmechanismus
EF5 is a nitroimidazole-based hypoxia marker that selectively accumulates in hypoxic cells and tissues. The mechanism of action of EF5 involves the reduction of the nitro group of the compound under hypoxic conditions, which results in the formation of a highly reactive intermediate that binds to cellular macromolecules. This binding allows for the detection and measurement of hypoxic regions in cells and tissues.
Biochemische Und Physiologische Effekte
EF5 has been shown to have minimal biochemical and physiological effects on cells and tissues. It is a non-toxic compound that does not interfere with cellular metabolism or function. EF5 has been extensively studied in animal models and has been shown to be safe and well-tolerated.
Vorteile Und Einschränkungen Für Laborexperimente
EF5 has several advantages for use in lab experiments. It is a highly selective hypoxia marker that can be used to identify and measure hypoxic regions in cells and tissues. EF5 is also non-toxic and does not interfere with cellular metabolism or function. However, there are some limitations to the use of EF5 in lab experiments. The synthesis of EF5 is a complex process that requires expertise in synthetic organic chemistry. EF5 is also a relatively expensive compound, which can limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for the use of EF5 in scientific research. One potential application is in the development of new cancer therapies that target hypoxic cells and tissues. EF5 can also be used to study the effects of low oxygen levels on other diseases and conditions, such as ischemic heart disease and stroke. Additionally, EF5 can be used in combination with other hypoxia markers and imaging techniques to provide more detailed information about hypoxic regions in cells and tissues.
Wissenschaftliche Forschungsanwendungen
EF5 is widely used in scientific research as a hypoxia marker to study the effects of low oxygen levels on cells and tissues. It is used to identify and measure hypoxic regions in tumors and other tissues, which can provide valuable information for cancer diagnosis and treatment. EF5 is also used in the development of new drugs and treatments that target hypoxic cells and tissues.
Eigenschaften
CAS-Nummer |
112733-28-5 |
|---|---|
Produktname |
Ethyl {3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetate |
Molekularformel |
C19H15BrClFN2O4 |
Molekulargewicht |
469.7 g/mol |
IUPAC-Name |
ethyl 2-[3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxoquinazolin-1-yl]acetate |
InChI |
InChI=1S/C19H15BrClFN2O4/c1-2-28-17(25)10-23-16-8-13(21)5-6-14(16)18(26)24(19(23)27)9-11-3-4-12(20)7-15(11)22/h3-8H,2,9-10H2,1H3 |
InChI-Schlüssel |
FQXIRXTVFVCJFQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C2=C(C=CC(=C2)Cl)C(=O)N(C1=O)CC3=C(C=C(C=C3)Br)F |
Kanonische SMILES |
CCOC(=O)CN1C2=C(C=CC(=C2)Cl)C(=O)N(C1=O)CC3=C(C=C(C=C3)Br)F |
Synonyme |
ETHYL [3-(4-BROMO-2-FLUOROBENZYL)-7-CHLORO-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]ACETATE |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Imidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B38260.png)
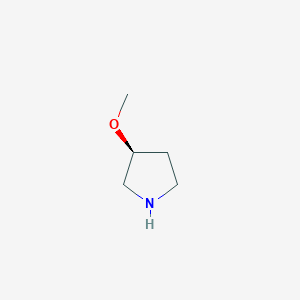
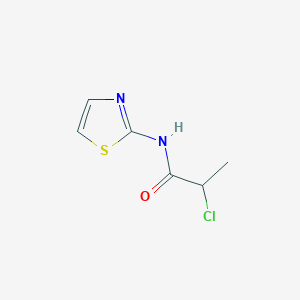
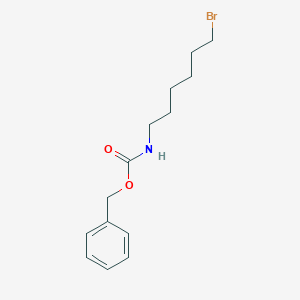
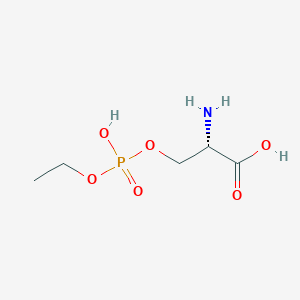
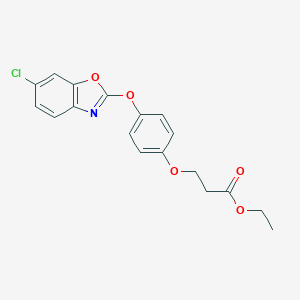
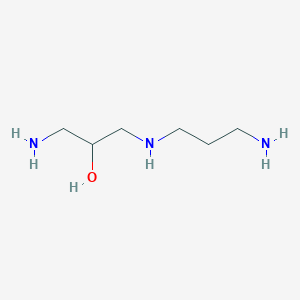
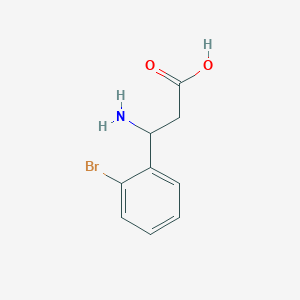
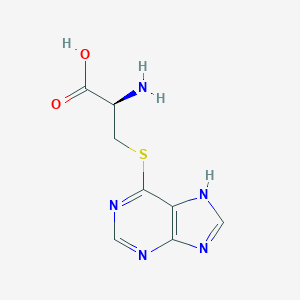
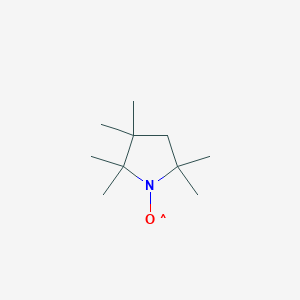
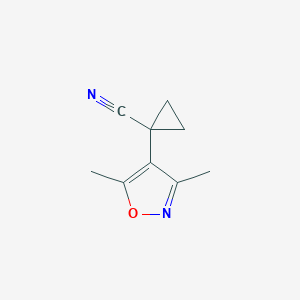
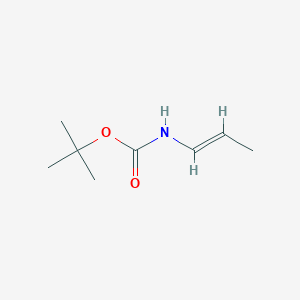
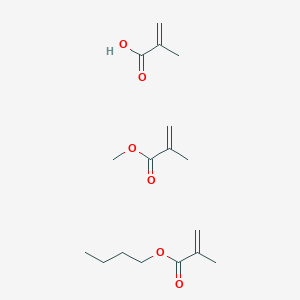
![Benzyl 4-[2-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate](/img/structure/B38289.png)